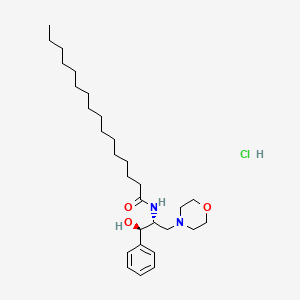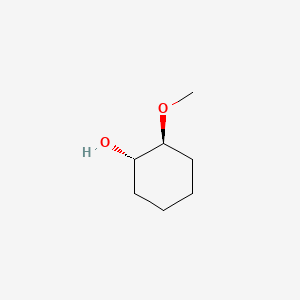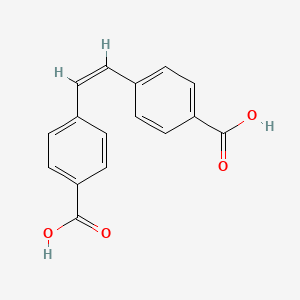![molecular formula C41H31O4P B1148544 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-77-4](/img/structure/B1148544.png)
12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex organic phosphorus compounds often involves multi-step chemical reactions, starting with basic organic and phosphorus-containing precursors. For example, compounds like 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides are synthesized through condensation reactions involving bis(hydroxyphenyl)-trichloroethane derivatives and dichlorophosphinyl carbamates or thiols, showcasing the intricate steps required to construct such molecules (Kanduluru Ananda Kumar et al., 2002).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by complex cyclic and acyclic frameworks incorporating phosphorus-oxygen bonds. Spectral analyses, including IR, 1H, 13C, and 31P NMR, play a crucial role in elucidating their structures. For instance, the synthesis and characterization of medium-sized heterocycles like 2,10-bis(alkoxycarbonyl)-substituted 6-oxo-12H-dibenzo[d,g][1,3,2]-dioxaphosphocins highlight the importance of conformational studies in understanding the spatial arrangement of atoms within these molecules (S. D. Pastor & J. Spivack, 1991).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, reflecting their reactivity and functional versatility. The presence of reactive sites, such as epoxy groups and phosphorus-oxygen bonds, facilitates reactions including polymerization and the formation of derivatives with potential antimicrobial activities. For example, the synthesis and antimicrobial activity of specific dibenzo[d,g][1,3,2]dioxaphosphocin derivatives demonstrate their potential in creating compounds with significant biological relevance (M. Venugopal & C. D. Reddy, 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are often determined through experimental studies involving solubility tests, differential scanning calorimetry (DSC), and X-ray crystallography. The synthesis and characterization of polyimides from bis(3-aminophenyl)-2,3,5,6-tetrafluoro-4-trifluoromethylphenyl phosphine oxide illustrate the detailed analysis required to understand the material characteristics of these compounds (C. Lee, S. M. Kwak, & T. Yoon, 2006).
科学的研究の応用
Synthesis and Characterization
The synthesis of phosphorus-containing heterocycles, such as dibenzo[d,g][1,3,2]dioxaphosphocins, involves condensation reactions between different phenols or alcohols and phosphorus reagents. These compounds are characterized by spectral studies, including IR, NMR, and mass spectrometry. For instance, the synthesis of 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides through the condensation of 2,2-bis(2-hydroxy-5-chlorophenyl)-1,1,1-trichloroethane with dichlorophosphinyl carbamates showcases the versatility of phosphorus chemistry in creating complex heterocyclic frameworks (Kanduluru Ananda Kumar et al., 2002).
Antimicrobial Activity
The antimicrobial activity of phosphorus-containing compounds has been a significant area of interest. For example, 6-alkylcarbamato-2,10-dichloro-12- trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides have been synthesized and tested for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (K. Ananda Kumar et al., 2003).
特性
IUPAC Name |
12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIAGFOQUKNWCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H31O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)





![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)